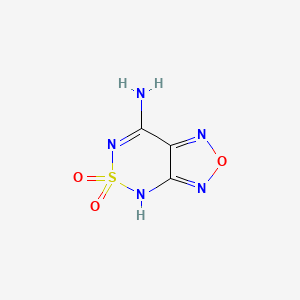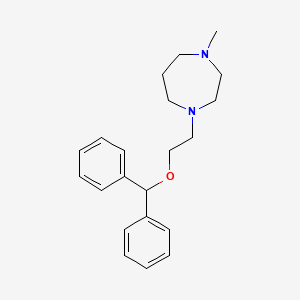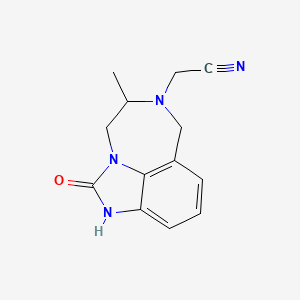
4-amino-N'-propan-2-ylbenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 522511 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in specific biochemical pathways and its potential therapeutic benefits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NSC 522511 involves multiple steps, starting with the preparation of the core structure. The synthetic route typically includes:
Formation of the Core Structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of NSC 522511.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical properties. This may involve reactions such as alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of NSC 522511 is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, leading to consistent product quality.
Catalysts: Specific catalysts may be used to enhance reaction rates and selectivity.
Automation: Automated systems are employed to monitor and control the production process, ensuring efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
NSC 522511 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: NSC 522511 can participate in substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
NSC 522511 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in the study of cellular processes and biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of NSC 522511 involves its interaction with specific molecular targets within cells. This compound can modulate biochemical pathways by:
Binding to Enzymes: Inhibiting or activating enzyme activity, thereby affecting metabolic processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the transcription and translation of specific genes, leading to changes in protein synthesis.
Vergleich Mit ähnlichen Verbindungen
NSC 522511 can be compared with other similar compounds to highlight its unique properties. Some similar compounds include:
NSC 125973: Known for its role in cancer research.
NSC 181339-01: Used in studies related to neurodegenerative diseases.
NSC 125973: Investigated for its potential in treating various cancers.
Compared to these compounds, NSC 522511 stands out due to its specific molecular interactions and broader range of applications in different scientific fields.
Eigenschaften
CAS-Nummer |
3184-40-5 |
|---|---|
Molekularformel |
C10H15N3O |
Molekulargewicht |
193.25 g/mol |
IUPAC-Name |
4-amino-N'-propan-2-ylbenzohydrazide |
InChI |
InChI=1S/C10H15N3O/c1-7(2)12-13-10(14)8-3-5-9(11)6-4-8/h3-7,12H,11H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
REXLEKPLLXGHNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NNC(=O)C1=CC=C(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-Ethylhexyl)-1,2-dihydro-6-hydroxy-5-[(4-methoxy-2-nitrophenyl)azo]-4-methyl-2-oxonicotinonitrile](/img/structure/B12808795.png)


![N-Methyl-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide](/img/structure/B12808813.png)









